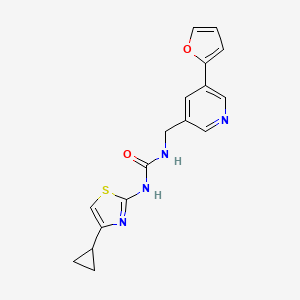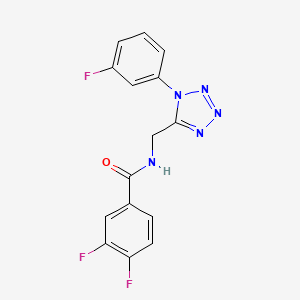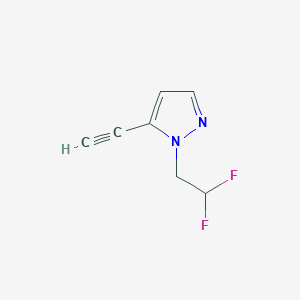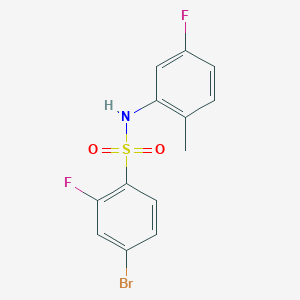
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, commonly known as CP-690,550, is a small molecule drug that belongs to the family of Janus kinase (JAK) inhibitors. JAKs are a group of enzymes responsible for the activation of signal transducers and activators of transcription (STATs) that regulate various cellular processes, including immune response, hematopoiesis, and inflammation. CP-690,550 inhibits JAK3, a specific JAK isoform that is predominantly expressed in immune cells, and has been extensively studied for its therapeutic potential in various autoimmune diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea involves the reaction of 4-cyclopropylthiazol-2-amine with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate to form the intermediate, which is then treated with urea to obtain the final product.
Starting Materials
4-cyclopropylthiazol-2-amine, 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate, urea
Reaction
Step 1: 4-cyclopropylthiazol-2-amine is reacted with 5-(furan-2-yl)pyridin-3-yl)methyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to obtain the final product., Step 3: The final product is purified by recrystallization or column chromatography.
Mechanism Of Action
CP-690,550 acts as a selective inhibitor of 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, which is predominantly expressed in immune cells. 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 is involved in the signaling pathway of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for the activation and proliferation of immune cells. By inhibiting 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3, CP-690,550 effectively blocks the downstream signaling of these cytokines, leading to reduced immune cell activation and cytokine production.
Biochemical And Physiological Effects
CP-690,550 has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. The drug has also been shown to reduce the number of circulating lymphocytes and inhibit the production of autoantibodies in autoimmune diseases. In addition, CP-690,550 has been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Advantages And Limitations For Lab Experiments
CP-690,550 has several advantages for laboratory experiments, including its high selectivity for 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and its well-characterized mechanism of action. The drug is also available in a pure form and can be easily synthesized in large quantities. However, CP-690,550 has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
CP-690,550 has shown promising results in preclinical and clinical studies for various autoimmune diseases. However, further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for CP-690,550 research include:
1. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 inhibitors with improved safety profiles.
3. Investigating the combination therapy of CP-690,550 with other immunomodulatory agents for enhanced therapeutic efficacy.
4. Studying the long-term safety and efficacy of CP-690,550 in clinical trials.
Conclusion:
In conclusion, CP-690,550 is a small molecule drug that selectively inhibits 1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea3 and has shown promising results in preclinical and clinical studies for various autoimmune diseases. The drug effectively suppresses immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. However, further research is needed to fully understand its therapeutic potential and safety profile. CP-690,550 has several advantages for laboratory experiments, including its high selectivity and well-characterized mechanism of action, but also has limitations that need to be carefully evaluated.
Scientific Research Applications
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to effectively suppress immune cell activation and cytokine production, leading to reduced inflammation and tissue damage. In addition, CP-690,550 has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-14(10-24-17)12-3-4-12)19-8-11-6-13(9-18-7-11)15-2-1-5-23-15/h1-2,5-7,9-10,12H,3-4,8H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAEOSHHRGHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)
![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)
![(2,5-Dimethylfuran-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2463116.png)
![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)
![2-Chloro-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]acetamide](/img/structure/B2463121.png)